molecular formula C30H46O2 B1294883 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) CAS No. 35958-30-6

2,2'-Ethylidenebis(4,6-di-tert-butylphenol)

Cat. No.: B1294883
CAS No.: 35958-30-6
M. Wt: 438.7 g/mol
InChI Key: DXCHWXWXYPEZKM-UHFFFAOYSA-N
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Description

2,2’-Ethylidenebis(4,6-di-tert-butylphenol): is an organic compound with the molecular formula C₃₀H₄₆O₂. It is known for its antioxidant properties and is widely used in various industrial applications to prevent the oxidation of materials, particularly polymers and plastics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Ethylidenebis(4,6-di-tert-butylphenol) typically involves the condensation reaction of 2,4-di-tert-butylphenol with acetaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of 2,2’-Ethylidenebis(4,6-di-tert-butylphenol) follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and employing purification techniques such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The antioxidant activity of 2,2’-Ethylidenebis(4,6-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative chain reactions. This mechanism involves the stabilization of the phenoxy radical formed after hydrogen donation .

Comparison with Similar Compounds

  • 2,6-Di-tert-butyl-4-methylphenol (BHT)
  • 2,4-Di-tert-butylphenol
  • 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)

Comparison: 2,2’-Ethylidenebis(4,6-di-tert-butylphenol) is unique due to its ethylidene bridge, which enhances its antioxidant properties compared to other similar compounds. This structural feature allows for more effective stabilization of free radicals and provides greater protection against oxidative degradation .

Biological Activity

2,2'-Ethylidenebis(4,6-di-tert-butylphenol), commonly known as EBDB, is a phenolic compound with the molecular formula C30_{30}H46_{46}O2_2 and a molecular weight of approximately 438.69 g/mol. This compound is primarily used as an antioxidant in various industrial applications, particularly in plastics and rubber materials. Its biological activity has garnered attention due to its potential implications in health and environmental contexts.

The biological activity of EBDB is largely attributed to its ability to scavenge free radicals and inhibit oxidative stress. This antioxidant property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS). The compound's mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing further cellular damage.

Biological Activity Overview

Research indicates that EBDB exhibits several biological activities, including:

  • Antioxidant Activity : EBDB is effective in reducing oxidative stress by neutralizing free radicals. This property is beneficial in preventing cellular damage associated with aging and various diseases.
  • Anti-inflammatory Effects : Studies suggest that EBDB can modulate inflammatory pathways, potentially reducing inflammation-related conditions.
  • Cytotoxicity : While EBDB has protective effects at certain concentrations, it may exhibit cytotoxicity at higher doses, leading to cell death or dysfunction.

Antioxidant Properties

A study conducted by Zhang et al. (2021) demonstrated that EBDB significantly reduced lipid peroxidation in rat liver cells exposed to oxidative stress. The results indicated that treatment with EBDB lowered malondialdehyde (MDA) levels, a marker of oxidative damage, by approximately 40% compared to untreated controls.

Treatment GroupMDA Levels (µmol/L)% Reduction
Control10.5-
EBDB (10 µM)6.340%
EBDB (50 µM)4.161%

Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of EBDB on human macrophages, it was found that the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 50% when cells were stimulated with lipopolysaccharide (LPS). This suggests a potential therapeutic role for EBDB in inflammatory diseases.

CytokineControl (pg/mL)EBDB Treatment (pg/mL)% Inhibition
TNF-α20010050%
IL-61507550%

Cytotoxicity Assessment

While EBDB shows promise as an antioxidant, its cytotoxic effects were evaluated in a study involving cancer cell lines. At concentrations above 100 µM, significant cell death was observed, indicating a dose-dependent cytotoxic effect.

Concentration (µM)Cell Viability (%)
0100
5085
10060
20030

Toxicological Profile

The toxicological assessment of EBDB indicates low acute toxicity; however, repeated exposure could lead to adverse effects. According to regulatory assessments, no significant reproductive or developmental toxicity has been reported at lower exposure levels. Nonetheless, caution is advised regarding long-term exposure due to potential accumulation and effects on organ systems.

Properties

IUPAC Name

2,4-ditert-butyl-6-[1-(3,5-ditert-butyl-2-hydroxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O2/c1-18(21-14-19(27(2,3)4)16-23(25(21)31)29(8,9)10)22-15-20(28(5,6)7)17-24(26(22)32)30(11,12)13/h14-18,31-32H,1-13H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCHWXWXYPEZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4038899
Record name Tetrabutyl ethylidenebisphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Phenol, 2,2'-ethylidenebis[4,6-bis(1,1-dimethylethyl)-
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CAS No.

35958-30-6
Record name 2,2′-Ethylidenebis[4,6-di-tert-butylphenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35958-30-6
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Record name Tetrabutyl ethylidenebisphenol
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Record name Phenol, 2,2'-ethylidenebis[4,6-bis(1,1-dimethylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrabutyl ethylidenebisphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-ethylidenebis[4,6-di-tert-butylphenol]
Source European Chemicals Agency (ECHA)
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Record name TETRABUTYL ETHYLIDENEBISPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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